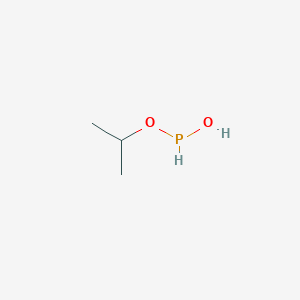

propan-2-yloxyphosphinous acid

Description

Propan-2-yloxyphosphinous acid (IUPAC name: phosphinous acid, propan-2-yl ester) is an organophosphorus compound characterized by the formula (CH₃)₂CHOPH(O)OH. It belongs to the phosphinous acid family, where a hydroxyl group and an isopropoxy substituent are bonded to a phosphorus atom. Its reactivity is influenced by the electron-donating isopropoxy group, which enhances nucleophilicity at the phosphorus center compared to unsubstituted phosphinous acids .

Key properties include:

- Molecular formula: C₃H₉O₂P

- Acidity: Estimated pKa ~2.5–3.5 (weaker than phosphonic acids due to reduced oxidation state).

- Solubility: Moderately soluble in polar solvents (e.g., ethanol, acetone) but poorly soluble in non-polar solvents.

Properties

CAS No. |

51963-59-8 |

|---|---|

Molecular Formula |

C3H9O2P |

Molecular Weight |

108.08 g/mol |

IUPAC Name |

propan-2-yloxyphosphinous acid |

InChI |

InChI=1S/C3H9O2P/c1-3(2)5-6-4/h3-4,6H,1-2H3 |

InChI Key |

LEJWEZUQJXHCNR-UHFFFAOYSA-N |

SMILES |

CC(C)OPO |

Canonical SMILES |

CC(C)OPO |

Synonyms |

isopropoxyphosphine oxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

propan-2-yloxyphosphinous acid can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of phosphinic acid 1-methylethyl ester often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

propan-2-yloxyphosphinous acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

propan-2-yloxyphosphinous acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.

Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

Medicine: It is being explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which phosphinic acid 1-methylethyl ester exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby binding to the active site and preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares propan-2-yloxyphosphinous acid with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications:

Structural and Functional Insights:

- Substituent Effects: The isopropoxy group in propan-2-yloxyphosphinous acid introduces steric hindrance, reducing its reactivity in nucleophilic substitutions compared to ethoxyphosphinous acid (smaller ethoxy group) .

- Acidity Trends: Propan-2-yloxyphosphinous acid is less acidic than propylphosphonic acid (pKa ~1.8) due to the absence of a fully oxidized P=O bond, which stabilizes deprotonation in phosphonic acids.

Critical Analysis of Contradictions

- Nomenclature Conflicts: lists "propylphosphonic acid" with CAS RN 468711-90-2, but this conflicts with databases associating this CAS RN with 2-methylbutyl methylphosphonofluoridate. This discrepancy underscores the need for verification via authoritative sources like the CAS Registry .

Q & A

Q. What are the standard synthetic routes for propan-2-yloxyphosphinous acid, and how can intermediates be characterized?

Propan-2-yloxyphosphinous acid is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, cesium carbonate or sodium hydroxide may act as a base to deprotonate propan-2-ol, facilitating its reaction with phosphorus-containing precursors like chlorophosphines. Characterization of intermediates and final products requires techniques such as:

- NMR spectroscopy (¹H, ³¹P) to confirm phosphorus connectivity and substituent environments.

- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and purity.

- Elemental analysis to validate stoichiometry. Experimental protocols should detail reaction conditions (solvents, temperature, catalysts) and purification steps (e.g., recrystallization in ethanol/water mixtures) .

Q. How can researchers ensure reproducibility in synthesizing propan-2-yloxyphosphinous acid?

Reproducibility hinges on rigorous documentation of:

- Catalyst selection (e.g., iridium complexes for asymmetric hydrogenation) and solvent systems (methanol, ethanol).

- Reaction parameters (pH <3 for acid quenching, 0.6 MPa pressure for hydrogenation).

- Purification protocols (column chromatography, distillation). Peer-reviewed synthesis protocols from journals like the Beilstein Journal of Organic Chemistry emphasize step-by-step reproducibility, including supplementary data for critical intermediates .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of propan-2-yloxyphosphinous acid in organocatalytic systems?

Density functional theory (DFT) calculations can model phosphorus-centered reactivity, such as nucleophilic attack or ligand exchange. Key steps include:

- Optimizing molecular geometries using B3LYP/6-31G(d) basis sets.

- Calculating frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential.

- Simulating reaction pathways (e.g., activation energy barriers for phosphorylation). Cross-validation with experimental kinetic data (e.g., UV-Vis monitoring of reaction rates) is critical to refine computational models .

Q. How should researchers address contradictions in reported spectroscopic data for phosphorus-containing analogs?

Discrepancies in ³¹P NMR shifts or IR absorption bands often arise from solvent effects, pH variations, or impurities. To resolve these:

- Standardize measurement conditions (e.g., deuterated solvents, controlled temperature).

- Compare with reference compounds (e.g., organophosphates with similar substituents).

- Perform high-resolution mass spectrometry to confirm molecular integrity. Literature reviews should prioritize studies adhering to IUPAC guidelines for spectroscopic reporting .

Q. What experimental designs are optimal for studying the thermal stability of propan-2-yloxyphosphinous acid derivatives?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition temperatures and exothermic events. For kinetic studies:

- Isothermal stability assays at varying temperatures (e.g., 25°C to 150°C).

- Arrhenius plot analysis to derive activation energy.

- Gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition byproducts. Control experiments must account for atmospheric moisture and oxygen, which may accelerate degradation .

Q. How can researchers integrate propan-2-yloxyphosphinous acid into hybrid materials while preserving its electronic properties?

Covalent immobilization on silica or polymer matrices requires:

- Surface functionalization (e.g., silane coupling agents).

- X-ray photoelectron spectroscopy (XPS) to confirm phosphorus incorporation.

- Electrochemical impedance spectroscopy (EIS) to assess conductivity changes. Comparative studies with non-immobilized analogs are essential to evaluate property retention .

Methodological Guidance

Q. What strategies are recommended for designing a literature review on phosphorus-oxygen bond dynamics in related compounds?

Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. For example:

- Population : Organophosphorus compounds with propan-2-yloxy substituents.

- Intervention : Comparative analysis of bond dissociation energies.

- Outcome : Trends in thermal/chemical stability. Databases like PubMed and SciFinder should be prioritized, with exclusion criteria for non-peer-reviewed sources (e.g., patents, preprints) .

Q. How can researchers formulate hypothesis-driven studies on the biological interactions of propan-2-yloxyphosphinous acid?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Use in vitro assays (e.g., enzyme inhibition studies with alkaline phosphatase).

- Novel : Investigate unexplored interactions with metalloproteins.

- Ethical : Adhere to biosafety protocols for handling reactive phosphorus species. Pilot studies should validate assay conditions (pH, temperature) before scaling .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing spectroscopic datasets from propan-2-yloxyphosphinous acid studies?

Multivariate analysis (e.g., principal component analysis) can identify correlations between substituent electronegativity and ³¹P NMR chemical shifts. For reproducibility:

Q. How should conflicting reactivity data in organophosphorus literature be addressed in a manuscript?

Clearly delineate experimental variables (e.g., solvent polarity, catalyst loading) and employ Bland-Altman plots to compare datasets. Discuss limitations (e.g., air-sensitive intermediates) and propose follow-up studies (e.g., in-situ IR monitoring) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.